Lin28 1632

概要

説明

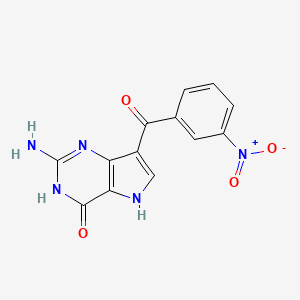

Lin28は、発達タイミング、幹細胞プログラミング、および腫瘍形成に重要な役割を果たすlet-7ファミリーのマイクロRNAの生合成を調節する役割で知られています . Lin28 1632は、Lin28とlet-7マイクロRNA前駆体の間の相互作用を特異的に阻害することにより、let-7マイクロRNAの成熟を促進します .

2. 製法

合成経路と反応条件: this compoundの合成には、以下の手順が含まれます。

トリアゾロピリダジンコアの形成: これは、適切な前駆体を含む環化反応によって達成されます。

フェニル環の付加: フェニル環は、カップリング反応を介して導入されます。

工業的製造方法: this compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成プロセスをスケールアップすることになります。 これには、反応条件の最適化、高純度の試薬の使用、および化合物が工業規格を満たすことを保証するための効率的な精製技術の採用が含まれます .

科学的研究の応用

Lin28 1632は、科学研究において幅広い用途を持っています。

作用機序

Lin28 1632は、RNA結合タンパク質Lin28に結合することにより効果を発揮し、Lin28がlet-7マイクロRNA前駆体と相互作用することを阻害します。 この阻害により、let-7マイクロRNAの成熟が可能になり、その結果、細胞増殖、分化、および腫瘍形成に関与するさまざまな遺伝子の発現が調節されます . This compoundの分子標的は、let-7マイクロRNA前駆体とLin28タンパク質自体です .

6. 類似の化合物との比較

This compoundは、Lin28とlet-7マイクロRNA前駆体の間の相互作用を特異的に阻害する能力においてユニークです。類似の化合物には、以下のものがあります。

これらの化合物と比較して、this compoundは、Lin28/let-7相互作用の阻害においてより高い特異性と効力を示しており、研究と治療の両方の用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

Lin28 1632 plays a crucial role in biochemical reactions by inhibiting the interaction between Lin28 and let-7 pre-microRNA. Lin28 is an RNA-binding protein that blocks the processing of let-7 microRNA, a key regulator of cell proliferation and differentiation. By inhibiting this interaction, this compound increases the levels of let-7 microRNA, which in turn suppresses the expression of oncogenes and promotes the differentiation of stem cells . This compound also interacts with bromodomains, which are protein domains that recognize acetylated lysine residues, further influencing gene expression and cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In stem cells, it promotes differentiation by increasing the levels of let-7 microRNA and suppressing the expression of stemness-related genes . In cancer cells, this compound inhibits cell proliferation and induces apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, this compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Lin28, thereby preventing Lin28 from interacting with let-7 pre-microRNA. This inhibition allows the processing of let-7 microRNA to proceed, leading to increased levels of mature let-7 microRNA . The elevated let-7 microRNA levels result in the suppression of oncogenes and the promotion of differentiation-related genes. Furthermore, this compound’s interaction with bromodomains influences chromatin structure and gene expression, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Lin28 for extended periods . Long-term studies have shown that this compound can induce sustained differentiation of stem cells and prolonged inhibition of tumor growth in vitro and in vivo . The degradation of the compound over time can lead to a gradual decrease in its efficacy, necessitating periodic replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes stem cell differentiation and inhibits tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological outcomes, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate microRNA processing and gene expression. The compound enhances the processing of let-7 pre-microRNA by inhibiting Lin28, leading to increased levels of mature let-7 microRNA . This, in turn, affects metabolic flux and metabolite levels by modulating the expression of genes involved in metabolism and cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for cellular components . This compound tends to accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on Lin28 and influences gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with Lin28 and bromodomains . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting Lin28 and promoting the processing of let-7 microRNA .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lin28 1632 involves the following steps:

Formation of the triazolopyridazine core: This is achieved through a cyclization reaction involving appropriate precursors.

Attachment of the phenyl ring: The phenyl ring is introduced via a coupling reaction.

N-Methylation: The final step involves the methylation of the nitrogen atom to form the N-methylacetamide group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards .

化学反応の分析

反応の種類: Lin28 1632は、トリアゾロピリダジンコアやフェニル環などの反応性官能基の存在により、主に置換反応を起こします .

一般的な試薬と条件:

置換反応: これらの反応は通常、求核剤を伴い、化合物の分解を防ぐために穏やかな条件で行われます。

酸化還元反応: あまり一般的ではありませんが、これらの反応はthis compoundの官能基を変修するために使用できます.

主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、これらは構造活性相関の研究や阻害特性の最適化に使用できます .

類似化合物との比較

Lin28 1632 is unique in its ability to specifically inhibit the interaction between Lin28 and let-7 microRNA precursors. Similar compounds include:

Compound 1: Identified by Lim et al., this compound also contains a benzoic acid moiety and inhibits the Lin28/let-7 interaction.

LI71: Another small molecule inhibitor that targets the Lin28/let-7 pathway.

Compared to these compounds, this compound has shown higher specificity and potency in inhibiting the Lin28/let-7 interaction, making it a valuable tool in both research and therapeutic applications .

特性

IUPAC Name |

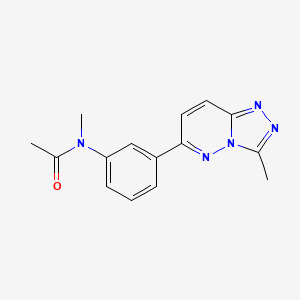

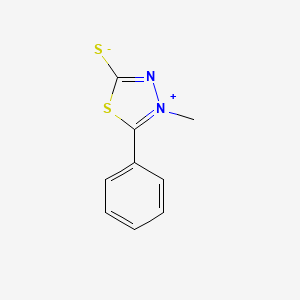

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQLESUVYGUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371981 | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108825-65-6 | |

| Record name | CL-285032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-285032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

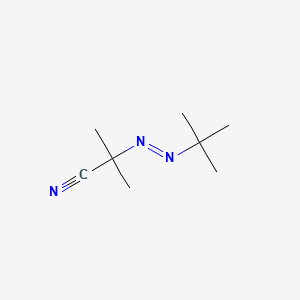

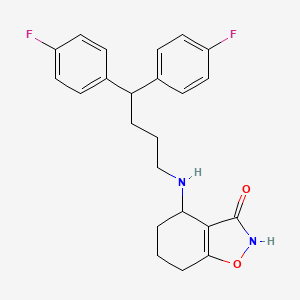

![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)